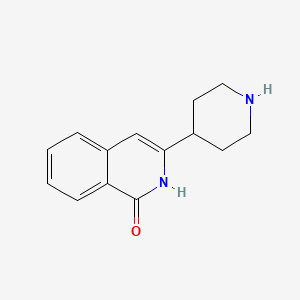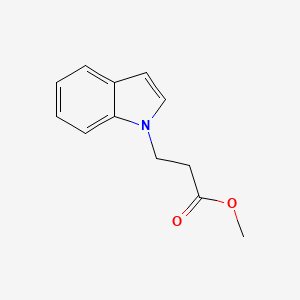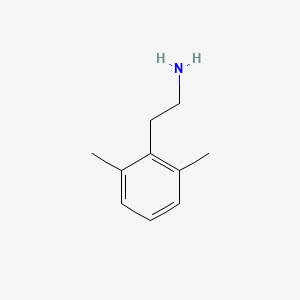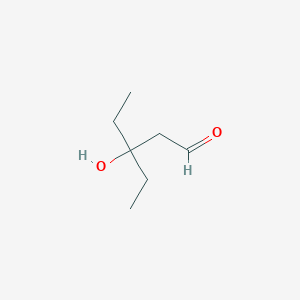
5-Fluorobiphenyl-2-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis
5-Fluorobiphenyl-2-carbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde group allows for functionalization, making it valuable for constructing more complex molecules. Researchers exploit its reactivity to create novel compounds, such as pharmaceutical intermediates or ligands for catalysis .
Furan Platform Chemicals
Furan platform chemicals (FPCs) play a pivotal role in transitioning from petroleum-based resources to biomass-derived alternatives. Although 5-Fluorobiphenyl-2-carbaldehyde is not a direct FPC, understanding its reactivity sheds light on the broader field. FPCs like furfural and 5-hydroxy-methylfurfural are directly available from biomass and serve as precursors for various applications. Additionally, 2,5-furandicarboxylic acid, a secondary FPC, has potential for large-scale manufacture .
Anion Sensing
In the realm of molecular recognition, 5-Fluorobiphenyl-2-carbaldehyde has been investigated as an anion receptor. Specifically, it can selectively sense the HP2O7^3- anion in organic media using fluorescence and UV-vis spectroscopy. This property makes it relevant for designing chemical sensors and analytical tools .
Ligand Design
Researchers explore the coordination chemistry of 5-Fluorobiphenyl-2-carbaldehyde derivatives. By modifying its structure, they can fine-tune its binding properties to metal ions. These ligands find applications in catalysis, materials science, and bioinorganic chemistry .
Fluorescent Probes
The fluorine atom in 5-Fluorobiphenyl-2-carbaldehyde imparts unique photophysical properties. Scientists have used it as a fluorescent probe to study molecular interactions, cellular processes, and biological systems. Its emission characteristics make it valuable for imaging and detection purposes.
Medicinal Chemistry
While not directly a drug candidate, 5-Fluorobiphenyl-2-carbaldehyde’s structural motif appears in various pharmaceuticals. Medicinal chemists often incorporate fluorinated aromatic moieties to enhance drug properties, such as metabolic stability or receptor binding affinity. Understanding this compound contributes to drug design strategies .
Propriétés
IUPAC Name |
4-fluoro-2-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIMKRCDFOQWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




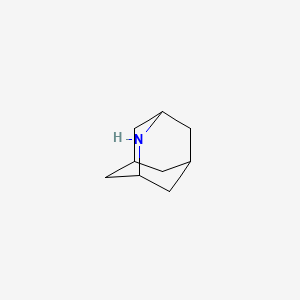
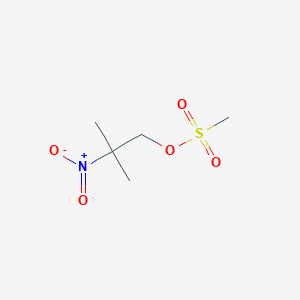
![3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride](/img/structure/B3153918.png)

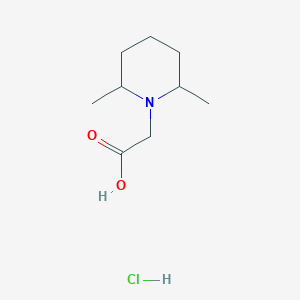
![[1]Benzothieno[2,3-d]pyrimidine, 2,4-dichloro-](/img/structure/B3153933.png)

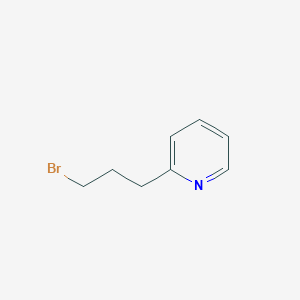
![2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B3153951.png)
